

Dioxamycin (CAS Number: 134861-62-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a synthetic antibiotic belonging to the benz[a]anthraquinone class of compounds.[1] First isolated from the culture broth of a strain closely related to Streptomyces xantholiticus (strain MH406-SF1), it represents a molecule of interest for its potential therapeutic applications.[1] Structurally, it is related to capoamycin.[1] The molecular formula of **Dioxamycin** is C38H40O15.[1] Like other anthracyclines, **Dioxamycin** is believed to exert its biological effects through the inhibition of topoisomerase II and intercalation into DNA, mechanisms that are foundational to its observed activity against Gram-positive bacteria and certain tumor cells.[1] This technical guide provides a comprehensive overview of the available information on **Dioxamycin**, including its core properties, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Core Properties of Dioxamycin



Property	Value	Source
CAS Number	134861-62-4	Internal Knowledge
Molecular Formula	C38H40O15	[1]
Compound Class	Benz[a]anthraquinone antibiotic	[1]
Producing Organism	Streptomyces xantholiticus (related strain)	[1]

Data Presentation: Biological Activity of Dioxamycin

While the seminal publication on **Dioxamycin** reports its in vitro activity against Gram-positive bacteria and some tumor cells, specific quantitative data such as IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not provided in the publicly available literature.[1] The tables below are structured to accommodate such data once it becomes available through further research.

Table 1: Cytotoxic Activity of Dioxamycin against Tumor

Cell Lines

Cell Line	IC50 (μM)	IC50 (µg/mL)	Reference
Data not available in cited sources	-	-	-
Data not available in cited sources	-	-	-
Data not available in cited sources	-	-	-

Table 2: Antibacterial Activity of Dioxamycin

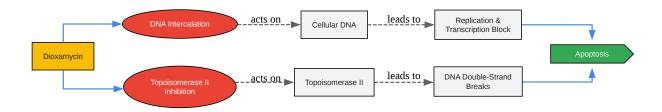


Bacterial Strain	MIC (μg/mL)	Reference
Data not available in cited sources	-	-
Data not available in cited sources	-	-
Data not available in cited sources	-	-

Proposed Mechanism of Action

Based on its structural similarity to other anthracycline antibiotics, the proposed mechanism of action for **Dioxamycin** involves two primary modes of interaction with cellular components:

- DNA Intercalation: The planar aromatic core of the benz[a]anthraquinone structure is thought
 to insert between the base pairs of the DNA double helix. This intercalation physically
 obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and
 apoptosis.
- Topoisomerase II Inhibition: Dioxamycin is hypothesized to inhibit the enzyme
 topoisomerase II. This enzyme is crucial for managing DNA topology during replication and
 transcription by creating transient double-strand breaks. By stabilizing the topoisomerase IIDNA cleavage complex, Dioxamycin prevents the re-ligation of the DNA strands, leading to
 the accumulation of DNA double-strand breaks and subsequent cell death.



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Proposed Mechanism of Action for **Dioxamycin**.

Experimental Protocols

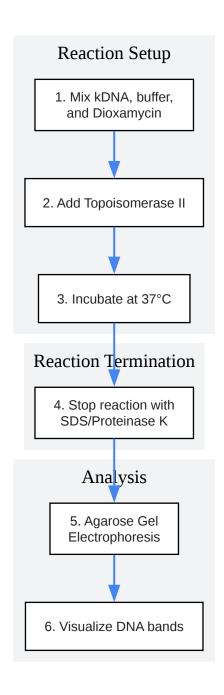
The following are detailed methodologies for key experiments to characterize the biological activity of **Dioxamycin**. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **Dioxamycin** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.







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References

- 1. Dioxamycin, a new benz[a]anthraquinone antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dioxamycin (CAS Number: 134861-62-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579761#dioxamycin-cas-number-134861-62-4]

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